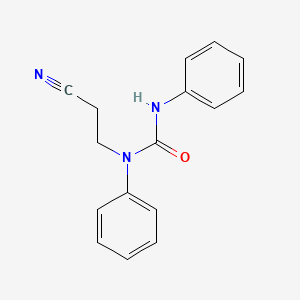![molecular formula C20H16Cl2N2O B4173118 N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)
N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea
Descripción general
Descripción
N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea, also known as DCPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea involves binding to the ATP-binding site of CK2, thereby preventing the kinase from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell growth and survival. N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea has been shown to induce apoptosis in a number of different cancer cell lines, including breast, prostate, and colon cancer cells.
Biochemical and Physiological Effects:
N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea has a number of biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea has anti-tumor effects in mouse models of breast and prostate cancer, and can also inhibit the growth of tumor xenografts in nude mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea is its potency as a CK2 inhibitor. It has been shown to be more potent than other CK2 inhibitors such as TBB and DMAT, and has a relatively low IC50 value. This makes it a useful tool for studying the role of CK2 in cellular processes and for developing new anti-cancer drugs. However, one of the limitations of N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea is its relatively low solubility in water, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are a number of different future directions for research on N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea. One area of interest is the development of new analogs of N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea that have improved solubility and potency. Another area of interest is the study of the role of CK2 in different types of cancer, and the development of new anti-cancer drugs that target this kinase. Finally, there is also interest in the use of N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea as a tool for studying the role of CK2 in other cellular processes, such as cell differentiation and development.
Aplicaciones Científicas De Investigación
N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of CK2 in a dose-dependent manner, with an IC50 value of approximately 0.5 μM. CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 activity has been shown to have anti-tumor effects in a number of different cancer cell lines, making N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea an attractive candidate for cancer research.
Propiedades
IUPAC Name |
1-[4-(2,2-dichlorocyclopropyl)phenyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O/c21-20(22)12-17(20)14-8-10-15(11-9-14)23-19(25)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-11,17H,12H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPMIRXXNEVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4173040.png)
![7-(2-methylphenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173046.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4173057.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4173065.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide](/img/structure/B4173073.png)

![3-[(2-ethoxyethyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4173082.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4173089.png)
![2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4173095.png)
![dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4173106.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4173111.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4173122.png)
![N-dibenzo[b,d]furan-3-yl-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173144.png)